molecular formula C9H18ClNO4 B1611751 [(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride CAS No. 287389-45-1

[(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride

Cat. No.: B1611751
CAS No.: 287389-45-1
M. Wt: 240.69 g/mol
InChI Key: JATPLOXBFFRHDN-PTWWVFATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride is a chemical compound with a complex structure that includes an acetyloxy group, a carboxypropyl group, and a trimethylazanium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.

    Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid.

    Solvent: Organic solvents like dichloromethane or ethanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

[(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on the context. It may also participate in signaling pathways by binding to receptors or other proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • [(2R)-2-hydroxy-3-carboxypropyl]-trimethylazanium;chloride
  • [(2R)-2-methoxy-3-carboxypropyl]-trimethylazanium;chloride
  • [(2R)-2-ethoxy-3-carboxypropyl]-trimethylazanium;chloride

Uniqueness

[(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetyloxy group, in particular, differentiates it from other similar compounds and influences its interactions in various chemical and biological contexts .

Properties

IUPAC Name

[(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m1./s1/i7+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATPLOXBFFRHDN-PTWWVFATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13C](=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584014
Record name (2R)-3-Carboxy-2-[(1-~13~C)ethanoyloxy]-N,N,N-trimethylpropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287389-45-1
Record name (2R)-3-Carboxy-2-[(1-~13~C)ethanoyloxy]-N,N,N-trimethylpropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287389-45-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride
Reactant of Route 2
Reactant of Route 2
[(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride
Reactant of Route 3
Reactant of Route 3
[(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride
Reactant of Route 4
Reactant of Route 4
[(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride
Reactant of Route 5
[(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride
Reactant of Route 6
Reactant of Route 6
[(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.